

2-Fluoroadenosine vs adenosine NMR chemical shift

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Compound Focus: 2-Fluoroadenosine

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Chemical & NMR Properties Comparison

The core difference between **2-Fluoroadenosine** and adenosine lies in the fluorine substitution at the C2 position, which creates a powerful probe for ¹⁹F NMR spectroscopy without significantly altering the molecular structure.

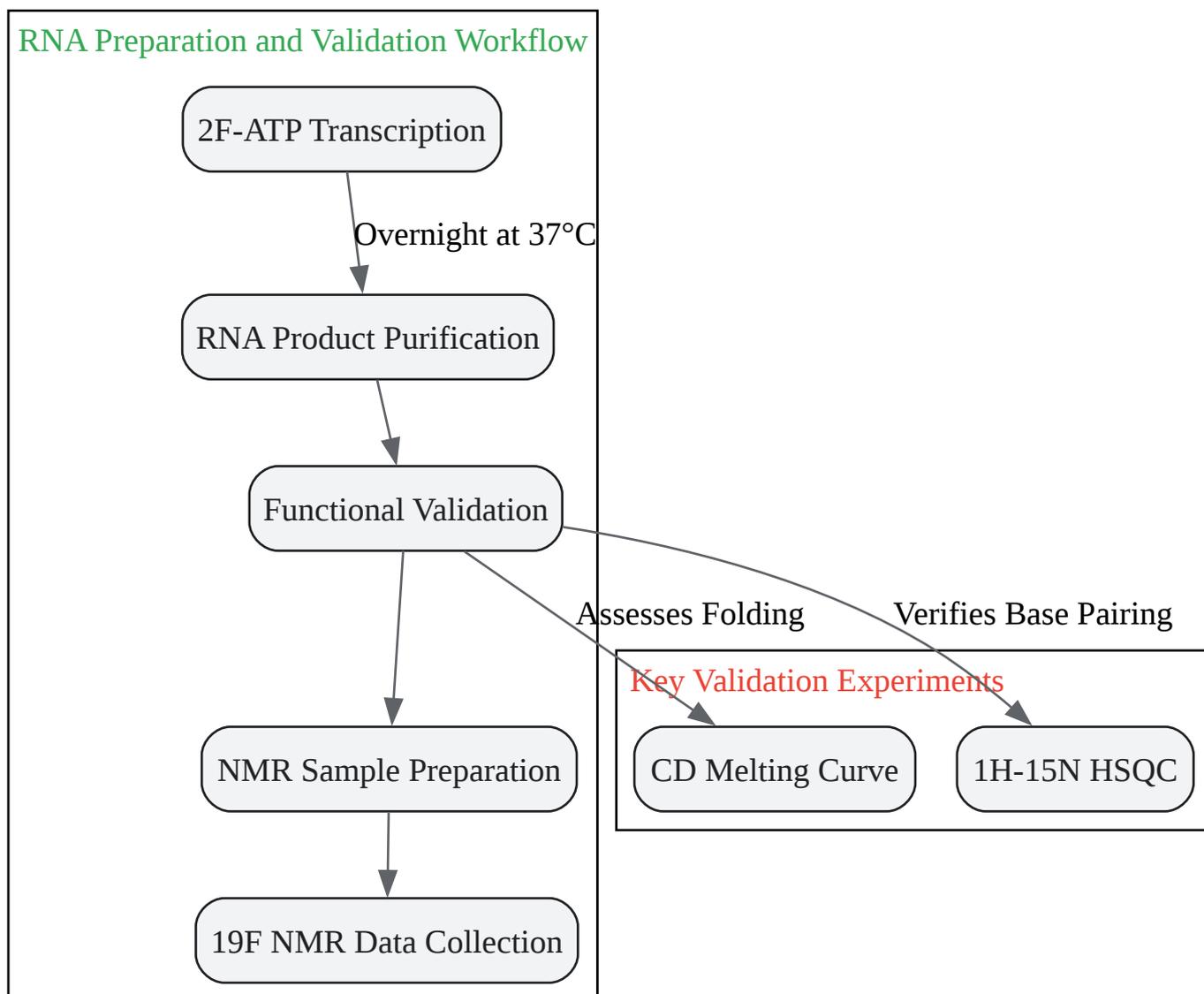
Feature	2-Fluoroadenosine (and 2-Fluoro-ATP)	Adenosine (and ATP)
Key Structural Difference	Fluorine atom substituted for hydrogen at the C2 position of the adenine ring [1] [2].	Hydrogen atom at the C2 position [1].
Primary NMR Application	¹⁹ F NMR spectroscopy [3] [1] [2].	¹ H, ¹³ C, ¹⁵ N NMR spectroscopy.
N1 pKa Value	N1 pKa is significantly lowered (part of a series spanning >4 pKa units) [1].	pKa of 3.5 (unperturbed) [1].
¹⁹F Chemical Shift Tensor	Principal elements: 104, 12, and -116 ppm [3].	Not applicable.
Utility in NMR	Probe for studying large enzymes/proteins and RNA aptamers; large chemical shift dispersion [3] [2].	Standard nucleoside for NMR studies.

Feature	2-Fluoroadenosine (and 2-Fluoro-ATP)	Adenosine (and ATP)
Effect on Base Pairing	Retains the exocyclic amine, allowing for standard Watson-Crick base pairing [1].	Standard Watson-Crick base pairing.
Biological Activity	Active as an ATP analog in several enzyme systems; incorporated into RNA by T7 RNA polymerase [3] [1].	Native biological activity.

The substitution of fluorine for hydrogen at the C2 position is considered a **minimal structural perturbation** [1]. This is a critical advantage, as it means that **2-fluoroadenosine** can often mimic adenosine's behavior in biological systems without disrupting key interactions like hydrogen bonding, which relies on the retained exocyclic amine [1]. The primary change it introduces is a substantial alteration in the pKa of the N1 position and the introduction of a sensitive ¹⁹F NMR probe [1].

Experimental Applications & Protocols

2-Fluoroadenosine, typically in the form of 2-Fluoro-ATP, is a versatile tool for investigating the structure and dynamics of biological macromolecules. The experimental workflow for its use, from preparation to data collection, can be visualized as follows:



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Detailed Experimental Methodology

The diagram above outlines the key stages of an experiment utilizing 2-Fluoro-ATP. Here are the specific protocols and parameters from the research:

- **In Vitro Transcription with 2-Fluoro-ATP:** This is the primary method for incorporating **2-fluoroadenosine** into RNA. The transcription is performed to produce a 73-nucleotide RNA aptamer [2].

- **Transcription Mix Composition [2]:**
 - **Template:** 67 nM DNA template.
 - **Nucleotides:** 2 mM 2-Fluoro-ATP (replacing ATP), 2.24 mM CTP, 2.36 mM GTP, 2 mM UTP.
 - **Buffer:** 40 mM Tris HCl (pH 8.1), 4 mM DTT, 1 mM Spermidine.
 - **Enzymes & Cofactors:** 27.25 mM Mg(OAc)₂, 70 µg/ml T7 RNA Polymerase, 0.002 U/µl Inorganic Pyrophosphatase (YIPP).
 - **Other Components:** 50 µg/ml BSA, 0.01% Triton X-100, 80 mg/ml Polyethylene glycol.
- **Reaction Conditions:** Incubate the transcription mix **overnight at 37°C [2]**.
- **Functional Validation of Labeled RNA:** After transcription and purification, it is crucial to confirm that the 19F-labeled RNA folds correctly and maintains its functional integrity.
 - **Circular Dichroism (CD) Melting:** This experiment compares the thermal stability of unlabeled and 19F-labeled RNA. Studies show the melting curves are nearly identical, with a minimal ΔT_m of only 2-4 K, confirming that fluorination does not significantly disrupt the RNA's global structure or stability [2].
 - **1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR:** This experiment assesses local structural integrity, particularly base pairing. For 19F-labeled RNA, signals for A-U base pairing protons show a significant high-field shift ($\langle \Delta \delta_{1H} \rangle = -2.6$ ppm), while G-C and G-U base pairs remain identical to the unlabeled RNA. This indicates the fluorine substitution has a local, predictable effect without causing global misfolding [2].
- **19F NMR for Studying Protein-Ligand Complexes:** Beyond RNA, 2-Fluoro-ATP/ADP is used to investigate protein dynamics.
 - **Application Example:** 19F NMR was used to study the complex between 2-fluoro-ADP and myosin subfragment-1 ATPase. The study found that the environment and mobility of the adenine ring were indistinguishable between the normal Michaelis complex and a "trapped" 2-flADP complex, providing insights into the enzyme's mechanism [3].

Key Insights for Researchers

The experimental data shows that **2-fluoroadenosine** is a highly effective and minimally perturbing analog.

- **A Superior pKa Perturbation Probe:** The series of fluorine-substituted adenosine analogs, including **2-fluoroadenosine** and 2-fluoro-7-deaza-adenosine, are particularly valuable because they cause large pKa shifts at the N1 position while maintaining the hydrogen-bonding features of the Watson-

Crick face. This makes them ideal for Nucleotide Analog Interference Mapping (NAIM) studies to identify functionally critical protonated adenosines in ribozymes and other functional RNAs [1].

- **Probing Large Molecular Complexes:** The ^{19}F nucleus offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying large proteins and RNA complexes that are challenging for traditional ^1H -detected NMR methods [3] [2].

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